molecular formula C8H10ClN3OS B1390109 (3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1185294-88-5

(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No. B1390109
M. Wt: 231.7 g/mol
InChI Key: RNWJWSGRZSBNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . It also contains an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of these heterocyclic rings could potentially give the compound interesting chemical and biological properties .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic rings. The thiophene ring has a five-membered structure with one sulfur atom, and the oxadiazole ring is a five-membered ring with two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

Thiophene and its derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, similar to benzene . The oxadiazole ring is also known to participate in various chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As this compound contains aromatic rings, it is likely to have the typical properties of aromatic compounds, such as stability and planarity .

properties

IUPAC Name

[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS.ClH/c9-5-8-10-7(11-12-8)4-6-2-1-3-13-6;/h1-3H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWJWSGRZSBNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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